molecular formula C11H17N5O11P2 B13725758 3'-O-Methylguanosine-5'-Diphosphate CAS No. 78771-34-3

3'-O-Methylguanosine-5'-Diphosphate

Cat. No.: B13725758
CAS No.: 78771-34-3
M. Wt: 457.23 g/mol
InChI Key: LBHMDBPTFLRYQU-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Methylguanosine-5’-Diphosphate is a chemically modified nucleotide that plays a crucial role in the study of RNA biology. This compound is particularly significant in the context of mRNA capping, a process essential for the stability and translation of mRNA molecules. The chemical formula for 3’-O-Methylguanosine-5’-Diphosphate is C11H17N5O11P2, and it has a molecular weight of 457.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylguanosine-5’-Diphosphate typically involves the chemical modification of guanosine diphosphate (GDP). One common method includes the use of a vaccinia virus-capping enzyme, which can introduce various GTP analogs to the 5’ end of RNA . The reaction conditions often involve mild alkylation of the guanine ring at N7 using appropriate alkyl iodide, bromide, or chloride .

Industrial Production Methods: Industrial production of 3’-O-Methylguanosine-5’-Diphosphate is generally carried out under controlled laboratory conditions to ensure high purity and yield. The compound is often produced in bulk for research purposes and is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 3’-O-Methylguanosine-5’-Diphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions may produce various alkylated or functionalized guanosine compounds .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 3’-O-Methylguanosine-5’-Diphosphate involves its incorporation into the 5’ cap structure of mRNA. This cap structure protects mRNA from degradation and enhances its translation by ribosomes. The compound interacts with specific proteins involved in mRNA capping and decapping, thereby regulating mRNA stability and translation .

Comparison with Similar Compounds

Uniqueness: 3’-O-Methylguanosine-5’-Diphosphate is unique due to its specific modification at the 3’ position, which provides distinct advantages in terms of mRNA stability and translational efficiency. This makes it particularly valuable in the development of mRNA-based therapeutics and research applications .

Properties

CAS No.

78771-34-3

Molecular Formula

C11H17N5O11P2

Molecular Weight

457.23 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N5O11P2/c1-24-7-4(2-25-29(22,23)27-28(19,20)21)26-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1

InChI Key

LBHMDBPTFLRYQU-KQYNXXCUSA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.